Risocaine

Description

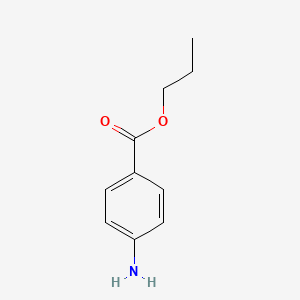

Structure

3D Structure

Properties

IUPAC Name |

propyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFQYHKHPBMJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046299 | |

| Record name | Risocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in benzene, ether, ethanol, chloroform, In water, 842 mg/L at 37 °C | |

| Record name | P-AMINOBENZOIC ACID, PROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.15X10-4 mm Hg at 25 °C /Estimated/ | |

| Record name | P-AMINOBENZOIC ACID, PROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms | |

CAS No. |

94-12-2, 71735-15-4 | |

| Record name | Risocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Risocaine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Risocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Risocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Risocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propyl aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RISOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CQ88I59ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-AMINOBENZOIC ACID, PROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

75 °C | |

| Record name | P-AMINOBENZOIC ACID, PROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Amino-Ester Local Anesthetics on Sodium Channels, with a Focus on Benzocaine as a Risocaine Analogue

Notice to the Reader: A comprehensive review of publicly available scientific literature revealed a significant lack of specific data on the mechanism of action of risocaine (propyl 4-aminobenzoate) on voltage-gated sodium channels. To fulfill the request for an in-depth technical guide, this document will focus on the well-characterized mechanism of action of benzocaine , a structurally and functionally similar amino-ester local anesthetic. The principles, experimental methodologies, and data presented for benzocaine are considered highly representative of the expected actions of this compound.

Executive Summary

Local anesthetics are essential for a wide range of medical procedures, exerting their effects by blocking nerve impulse conduction. The primary molecular target for these agents is the voltage-gated sodium channel (Nav). This guide provides a detailed technical overview of the mechanism by which amino-ester local anesthetics, exemplified by benzocaine, interact with and inhibit sodium channel function. It is intended for researchers, scientists, and drug development professionals. The document outlines the state-dependent binding of these drugs, presents quantitative data from key studies, details relevant experimental protocols, and provides visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: State-Dependent Blockade

The action of local anesthetics on sodium channels is governed by the modulated receptor hypothesis . This model posits that these drugs exhibit different affinities for the various conformational states of the sodium channel: resting (closed), open, and inactivated. Amino-ester local anesthetics like benzocaine primarily and preferentially bind to the open and inactivated states of the channel. This state-dependent binding is the cornerstone of their clinical efficacy and use-dependent nature, where the block is more pronounced in rapidly firing neurons, a characteristic of nociceptive (pain-sensing) pathways.

The binding of the local anesthetic molecule to its receptor site within the channel's pore stabilizes the inactivated state. This stabilization prevents the channel from returning to its resting, closed state, thereby reducing the pool of available channels that can open in response to a subsequent depolarization. The net effect is a dose-dependent decrease in the amplitude of the sodium current and an increase in the threshold for action potential generation, ultimately leading to a failure of nerve impulse propagation.

Quantitative Analysis of Benzocaine's Effect on Sodium Channels

The following table summarizes key quantitative data from electrophysiological studies on benzocaine, illustrating its effects on sodium channel kinetics. Due to the lack of specific data for this compound, these values for benzocaine serve as a reference.

| Parameter | Description | Value | Sodium Channel Subtype(s) | Reference Study |

| Kd (rest) | Dissociation constant for the resting state | ~330 µM | µ1 (rat skeletal muscle) | Wang GK, Quan C, Wang S. Pflügers Arch. 1998 |

| Kd (inactivated) | Dissociation constant for the inactivated state | ~32 µM | µ1 (rat skeletal muscle) | Wang GK, Quan C, Wang S. Pflügers Arch. 1998 |

| IC50 (tonic block) | Half-maximal inhibitory concentration for tonic block (low-frequency stimulation) | 100-500 µM | Various neuronal and cardiac | Various sources |

| Shift in V1/2 of inactivation | Change in the half-maximal voltage of steady-state inactivation | Hyperpolarizing shift of 5-15 mV | Neuronal and cardiac subtypes | Various sources |

Experimental Protocols

The characterization of a local anesthetic's mechanism of action relies on precise electrophysiological techniques. The following outlines a typical experimental protocol for assessing the effects of a compound like benzocaine on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of the test compound on the biophysical properties of voltage-gated sodium channels.

Materials:

-

HEK293 cells stably expressing a specific human sodium channel subtype (e.g., Nav1.7).

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

-

Test compound (benzocaine) stock solution dissolved in a suitable solvent (e.g., DMSO) and diluted to final concentrations in the external solution.

-

Patch-clamp amplifier, digitizer, and data acquisition software.

-

Micromanipulator and perfusion system.

Procedure:

-

Cell Preparation: Culture HEK293 cells expressing the target sodium channel subtype to 50-80% confluency. Dissociate cells using a gentle enzyme-free method and plate them onto glass coverslips for recording.

-

Patch-Clamp Recording:

-

Mount a coverslip with adherent cells onto the recording chamber of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

-

Under visual guidance, approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential where most channels are in the resting state (e.g., -120 mV).

-

-

Voltage Protocols and Data Acquisition:

-

Current-Voltage (I-V) Relationship: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents and determine the voltage at which the peak current occurs.

-

Steady-State Inactivation: From the holding potential, apply a series of 500 ms pre-pulses to various potentials (e.g., -140 mV to 0 mV) followed by a test pulse to the peak current voltage to determine the voltage-dependence of channel availability.

-

Recovery from Inactivation: Use a two-pulse protocol where a conditioning pulse inactivates the channels, followed by a variable recovery interval at the holding potential before a second test pulse is applied to measure the time course of recovery.

-

Use-Dependent Block: Apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) and measure the progressive reduction in peak current amplitude.

-

-

Compound Application: After recording baseline data in the control external solution, perfuse the chamber with the external solution containing the test compound at various concentrations and repeat the voltage protocols.

-

Data Analysis: Analyze the recorded currents to determine the effects of the compound on peak current amplitude, voltage-dependence of activation and inactivation, and the kinetics of recovery from inactivation. Calculate IC50 values and dissociation constants.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the mechanism of action of local anesthetics.

Conclusion

While specific molecular and quantitative data for this compound are not extensively available, the principles governing the action of amino-ester local anesthetics are well-established. By examining a close structural and functional analogue, benzocaine, we can confidently infer the mechanism of action of this compound on voltage-gated sodium channels. This mechanism is characterized by a state-dependent block, with preferential binding to the open and inactivated states of the channel, leading to the stabilization of the inactivated state and subsequent inhibition of nerve impulse propagation. The experimental protocols and data presented herein provide a robust framework for the investigation and understanding of this important class of therapeutic agents. Further research specifically characterizing the interaction of this compound with various sodium channel subtypes would be beneficial for a more complete understanding of its pharmacological profile.

An In-depth Technical Guide to the Synthesis and Characterization of Propyl 4-Aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of propyl 4-aminobenzoate, a compound of interest in pharmaceutical and cosmetic research. This document details the experimental protocols for its preparation via Fischer esterification and its subsequent analysis using various spectroscopic and physical methods. All quantitative data is presented in structured tables for clarity and comparative analysis.

Synthesis of Propyl 4-Aminobenzoate via Fischer Esterification

Propyl 4-aminobenzoate is efficiently synthesized through the acid-catalyzed Fischer esterification of p-aminobenzoic acid with n-propanol. This reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol reactant is typically used.

Reaction Scheme

Caption: Reaction scheme for the Fischer esterification of p-aminobenzoic acid.

Experimental Protocol

Materials:

-

p-Aminobenzoic acid

-

n-Propanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Distilled water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter flask

-

Melting point apparatus

Procedure:

-

To a 100 mL round-bottom flask, add 5.0 g of p-aminobenzoic acid and 25 mL of n-propanol.

-

While stirring, slowly add 1.5 mL of concentrated sulfuric acid to the mixture. A precipitate may form but will dissolve as the reaction proceeds.

-

Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2 hours.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing 50 mL of ice-cold water.

-

Slowly neutralize the solution by adding 10% sodium carbonate solution with constant stirring until the pH is approximately 8. Effervescence will be observed.

-

Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with two 20 mL portions of cold distilled water.

-

The crude product can be purified by recrystallization from an ethanol-water mixture to yield white, needle-like crystals. A typical yield for this reaction is approximately 79%.[1]

-

Dry the purified crystals in a desiccator.

Characterization of Propyl 4-Aminobenzoate

The synthesized propyl 4-aminobenzoate is characterized by its physical properties and various spectroscopic methods to confirm its identity and purity.

Physical Properties

The physical characteristics of the synthesized compound are summarized in the table below.

| Property | Value |

| Appearance | White to light yellow crystalline powder |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Melting Point | 72-76 °C |

Spectroscopic Analysis

Experimental Protocol (NMR Sample Preparation):

-

Dissolve 10-20 mg of the dried propyl 4-aminobenzoate in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean NMR tube.

-

If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.86 | Doublet | 2H | Aromatic (ortho to -COO) |

| 6.63 | Doublet | 2H | Aromatic (ortho to -NH₂) |

| 4.12 | Triplet | 2H | -O-CH₂ -CH₂-CH₃ |

| 4.22 | Broad Singlet | 2H | -NH₂ |

| 1.76 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |

| 1.01 | Triplet | 3H | -O-CH₂-CH₂-CH₃ |

¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| 166.8 | C =O (Ester) |

| 151.0 | C -NH₂ (Aromatic) |

| 131.5 | C -H (Aromatic, ortho to -COO) |

| 119.7 | C -COO (Aromatic) |

| 113.7 | C -H (Aromatic, ortho to -NH₂) |

| 66.0 | -O-CH₂ - |

| 22.1 | -O-CH₂-CH₂ - |

| 10.5 | -CH₂-CH₃ |

Experimental Protocol (KBr Pellet Preparation):

-

Thoroughly grind 1-2 mg of the dry propyl 4-aminobenzoate with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

-

Place a portion of the resulting fine powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | N-H stretch (Amino group) |

| 3000-2850 | Medium | C-H stretch (Aliphatic) |

| 1715-1685 | Strong | C=O stretch (Ester) |

| 1600-1450 | Medium | C=C stretch (Aromatic ring) |

| 1300-1100 | Strong | C-O stretch (Ester) |

| 1250-1000 | Strong | C-N stretch (Aromatic amine) |

Experimental Protocol (UV-Vis Sample Preparation):

-

Prepare a dilute solution of propyl 4-aminobenzoate in a suitable UV-transparent solvent, such as ethanol.

-

Use a quartz cuvette to hold the sample.

-

Record the absorption spectrum over a range of 200-400 nm, using the pure solvent as a blank.

UV-Vis Absorption Data:

The UV-Vis spectrum of propyl 4-aminobenzoate is expected to show absorption maxima (λmax) characteristic of the p-aminobenzoate chromophore. Based on data for the closely related ethyl 4-aminobenzoate, the expected λmax is approximately 295 nm in ethanol.

| Solvent | λmax (nm) |

| Ethanol | ~295 |

Experimental and Analytical Workflow

The overall process from synthesis to characterization can be visualized as a logical workflow.

Caption: Workflow for the synthesis and characterization of propyl 4-aminobenzoate.

References

An In-depth Technical Guide to the Chemical Properties and Solubility of Risocaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and solubility profile of Risocaine (propyl 4-aminobenzoate), a local anesthetic. The information is intended for researchers, scientists, and professionals involved in drug development and formulation.

Core Chemical Properties

This compound, with the CAS number 94-12-2, is an ester of p-aminobenzoic acid.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational understanding of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][3][4][5] |

| Molecular Weight | 179.22 g/mol | |

| Melting Point | 75 °C | |

| Boiling Point | 206-208 °C at 2 Torr | |

| 323.3°C at 760 mmHg | ||

| pKa (conjugate acid) | 2.49 | |

| LogP (log Kow) | 2.43 | |

| Appearance | White to off-white solid/prisms |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. This compound exhibits varied solubility across different solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Solubility | Temperature |

| Water | 842 mg/L | 37 °C |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (557.97 mM) | Not Specified |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (13.95 mM) | Not Specified |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 2.5 mg/mL (13.95 mM) (Suspended Solution) | Not Specified |

It is noted that for DMSO, ultrasonic assistance may be needed, and the hygroscopic nature of DMSO can impact solubility.

Qualitative Solubility

This compound is described as being very soluble in several organic solvents.

-

Benzene

-

Ether

-

Ethanol

-

Chloroform

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

-

Filtration: The supernatant is carefully filtered through a chemically inert filter (e.g., PTFE) that does not bind the analyte.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of this compound is used for accurate quantification.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

References

A-001: An In-depth Technical Guide on the In Vitro Neuroleptic Properties of Risocaine (Propyl 4-aminobenzoate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risocaine, also known as Propyl 4-aminobenzoate, is a compound that has been identified as a local anesthetic.[1] While its primary classification is not as a neuroleptic, this guide explores its potential neuroleptic properties through a comprehensive analysis of its in vitro characteristics. This document synthesizes available data on its receptor binding profile, functional activity, and electrophysiological effects to provide a foundational understanding for further research and development.

Receptor Binding Profile

The initial step in characterizing the neuroleptic potential of a compound is to determine its affinity for various neurotransmitter receptors implicated in psychosis, primarily dopamine and serotonin receptors. While direct and comprehensive receptor screening data for this compound's neuroleptic properties is not extensively published, we can infer potential interactions based on the profiles of established neuroleptics and the chemical structure of this compound.

For context, atypical antipsychotics like risperidone and olanzapine exhibit high affinity for serotonin 5-HT2A and dopamine D2 receptors.[2][3][4] For instance, risperidone has a high binding affinity for 5-hydroxytryptamine2 (5-HT2) receptors with a Ki of 0.16 nM and for dopamine-D2 receptors with a Ki of 3.13 nM.[2] Olanzapine also shows nanomolar affinity for dopaminergic, serotonergic, alpha 1-adrenergic, and muscarinic receptors.

A comprehensive in vitro binding study for this compound would be necessary to fully elucidate its receptor interaction profile. The following table outlines a proposed panel of receptors for screening and serves as a template for presenting such data once it becomes available.

Table 1: Hypothetical In Vitro Receptor Binding Affinity of this compound (Ki in nM)

| Receptor Subtype | This compound (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) |

| Dopamine Receptors | |||

| D1 | Data not available | 18 | ~21 |

| D2 | Data not available | 3.13 | ~11 |

| D3 | Data not available | 13 | ~43 |

| D4 | Data not available | 7.1 | ~9 |

| Serotonin Receptors | |||

| 5-HT1A | Data not available | 4.2 | ~240 |

| 5-HT2A | Data not available | 0.16 | ~4 |

| 5-HT2C | Data not available | 5.3 | ~10 |

| 5-HT6 | Data not available | 18 | ~10 |

| 5-HT7 | Data not available | 12 | ~59 |

| Adrenergic Receptors | |||

| α1 | Data not available | 0.8 | ~19 |

| α2 | Data not available | 7.54 | ~230 |

| Histamine Receptors | |||

| H1 | Data not available | 2.23 | ~7 |

| Muscarinic Receptors | |||

| M1 | Data not available | >1000 | ~1.9 |

Experimental Protocols: Radioligand Binding Assays

To determine the binding affinities (Ki values) listed in Table 1, competitive radioligand binding assays are performed.

Objective: To measure the affinity of this compound for a panel of neurotransmitter receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions).

-

A specific radioligand for each receptor (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).

-

This compound at various concentrations.

-

Incubation buffer (specific to each receptor assay).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation: A reaction mixture is prepared containing the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound (or a reference compound).

-

Incubation: The mixture is incubated at a specific temperature for a set duration to allow binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptors. These assays measure the biological response of a cell upon compound binding.

Table 2: Hypothetical In Vitro Functional Activity of this compound

| Receptor | Assay Type | Parameter | This compound Value |

| D2 | cAMP accumulation | IC50 (nM) | Data not available |

| 5-HT2A | Phosphatidylinositol hydrolysis | IC50 (nM) | Data not available |

| 5-HT1A | [³⁵S]GTPγS binding | EC50 (nM), Emax (%) | Data not available |

Experimental Protocols: Second Messenger Assays (e.g., cAMP Accumulation for D2 Receptors)

Objective: To determine the functional activity of this compound at dopamine D2 receptors.

Materials:

-

A stable cell line expressing the D2 receptor (e.g., CHO-K1 or HEK293).

-

Forskolin (an adenylyl cyclase activator).

-

This compound at various concentrations.

-

A dopamine agonist (e.g., quinpirole).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture: Cells are cultured to an appropriate density in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Cells are then stimulated with a fixed concentration of forskolin and the dopamine agonist to induce cAMP production. The D2 receptor is Gi-coupled, so its activation will inhibit adenylyl cyclase and reduce cAMP levels.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit.

-

Data Analysis: The ability of this compound to block the agonist-induced inhibition of cAMP production is measured. An IC50 value is calculated to determine its potency as an antagonist.

In Vitro Electrophysiology

Electrophysiological studies can provide insights into how this compound affects neuronal excitability and synaptic transmission. Patch-clamp recordings from neurons in brain slices can be used to assess the effects of this compound on ion channel function and synaptic currents.

Experimental Protocols: Patch-Clamp Electrophysiology

Objective: To investigate the effects of this compound on neuronal ion channels and synaptic transmission.

Materials:

-

Brain slices from a relevant region (e.g., prefrontal cortex or striatum).

-

Artificial cerebrospinal fluid (aCSF).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Glass micropipettes.

-

This compound solution.

Procedure:

-

Slice Preparation: Brain slices are prepared and maintained in oxygenated aCSF.

-

Neuron Identification: A single neuron is visualized under a microscope and a patch pipette is used to form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration).

-

Baseline Recording: Baseline electrical activity (e.g., membrane potential, firing rate, postsynaptic currents) is recorded.

-

Drug Application: this compound is applied to the bath, and changes in the electrical properties of the neuron are recorded.

-

Data Analysis: The effects of this compound on parameters such as resting membrane potential, action potential firing, and the amplitude and frequency of excitatory and inhibitory postsynaptic currents are analyzed.

While this compound (Propyl 4-aminobenzoate) is primarily known as a local anesthetic, a thorough investigation of its in vitro neuroleptic properties is warranted to explore its potential for repositioning or as a scaffold for novel drug design. The experimental frameworks provided in this guide offer a comprehensive approach to characterizing its receptor binding profile, functional activity, and electrophysiological effects. The generation of robust in vitro data is a critical first step in determining if this compound possesses a pharmacological profile consistent with that of an effective and safe neuroleptic agent. Further studies are required to populate the data tables and fully elucidate the potential of this compound in the field of neuropsychopharmacology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and ocaperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Risocaine: A Technical Whitepaper on its Discovery and Scientific Development

Disclaimer: This document synthesizes publicly available scientific and historical data on Risocaine (propyl 4-aminobenzoate). Despite a comprehensive search, significant gaps in the literature exist, particularly concerning detailed quantitative data on its mechanism of action, specific pharmacokinetic parameters, and formal clinical trial results. Much of the available information is historical or inferred from the general properties of local anesthetics.

Executive Summary

This compound, also known as propyl 4-aminobenzoate, is a local anesthetic belonging to the ester class of these compounds. Its discovery and initial synthesis were reported in the late 1960s. Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels, which inhibits the propagation of nerve impulses. While its use as a topical anesthetic and antipruritic agent is noted in the literature, there is a conspicuous absence of comprehensive clinical trial data in publicly accessible databases. This whitepaper provides a detailed overview of the available scientific knowledge regarding this compound, including its historical development, synthesis, mechanism of action, and pharmacokinetic profile, while also highlighting areas where data is limited.

Historical Development and Discovery

The initial synthesis and characterization of this compound are documented in scientific literature from the late 1960s. Two key publications laid the groundwork for its chemical preparation:

-

A 1968 paper by Buchi et al. in Arzneimittel-Forschung described the synthesis and properties of this compound as part of a broader study into the relationships between chemical structure, physicochemical properties, and local anesthetic activity in a series of iso-anesthesin compounds.[1]

-

An alternative preparation method was detailed by Kadaba et al. in a 1969 article in the Journal of Pharmaceutical Sciences.[1]

Chemical Synthesis

The synthesis of this compound, or propyl 4-aminobenzoate, is a multi-step process. While the full detailed experimental protocols are contained within the original publications by Buchi et al. (1968) and Kadaba et al. (1969), a general retrosynthetic analysis points to a common pathway for p-aminobenzoic acid (PABA) esters.

General Synthesis Pathway

The synthesis typically involves the esterification of p-aminobenzoic acid with propanol. A crucial step in this process is the protection of the amino group to prevent side reactions, often followed by the activation of the carboxylic acid to facilitate ester formation, and finally, deprotection of the amino group.

A logical workflow for the synthesis is outlined below:

Experimental Protocols

Note: The following are generalized representations of the experimental protocols. For precise, reproducible methodologies, consultation of the original papers by Buchi et al. (1968) and Kadaba et al. (1969) is mandatory.

Protocol 1: Esterification of p-Aminobenzoic Acid (Illustrative)

-

Protection of the Amino Group: p-Aminobenzoic acid is reacted with an acylating agent (e.g., acetic anhydride) in an appropriate solvent to form N-acetyl-p-aminobenzoic acid.

-

Activation of the Carboxyl Group: The resulting N-acetylated compound is treated with a reagent such as thionyl chloride to form the more reactive acyl chloride.

-

Ester Formation: The acyl chloride is then reacted with propanol, typically in the presence of a base to neutralize the HCl byproduct, to form propyl N-acetyl-p-aminobenzoate.

-

Deprotection: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, this compound.

-

Purification: The crude product is purified by recrystallization or chromatography to obtain prisms of the final compound.

Mechanism of Action

Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action of this compound as a local anesthetic is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action is common to all local anesthetics and is responsible for their ability to prevent the transmission of pain signals.

The process can be broken down into the following steps:

-

Membrane Permeation: The un-ionized, lipophilic form of this compound crosses the neuronal cell membrane.

-

Intracellular Ionization: Once inside the cell, an equilibrium is established between the un-ionized and ionized forms, dependent on the intracellular pH.

-

Channel Binding: The ionized form of this compound binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding site is more accessible when the channel is in the open or inactivated state.

-

Inhibition of Sodium Influx: The binding of this compound to the channel stabilizes it in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane.

-

Blockade of Action Potential: By preventing depolarization, this compound halts the propagation of the action potential along the nerve fiber, resulting in a loss of sensation in the innervated area.

Quantitative Data on Mechanism of Action

A thorough search of the available literature did not yield specific quantitative data on this compound's binding affinity (Kd), inhibitory concentration (IC50) for sodium channels, or its selectivity for different sodium channel isoforms (e.g., Nav1.7, Nav1.8). Such data is crucial for a complete understanding of its potency and potential side effects.

"Neuroleptic Properties"

One commercial source mentions potential "neuroleptic properties" for this compound. However, this claim is not substantiated by any primary scientific literature found during the research for this whitepaper. A review of p-aminobenzoic acid derivatives does suggest that this chemical class can exhibit a wide range of therapeutic activities, including neuroleptic effects, but there is no specific evidence presented for this compound itself.

Pharmacokinetics

Information on the pharmacokinetics of this compound is sparse and primarily derived from preclinical studies in animal models.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A study investigating the brain uptake of a series of p-aminobenzoic acid esters in rats provided some of the only available quantitative data for propyl p-aminobenzoate (this compound).

-

Absorption and Elimination: The plasma profiles of ester-type anesthetics, including this compound, were found to be well-described by a 2-compartment model with a Michaelis-Menten type elimination process from the central compartment.[1] These esters disappeared rapidly from the plasma in a dose-dependent manner.[1]

-

Distribution: The extent of brain uptake was quantified by the brain-to-plasma partition coefficient (Kp). For propyl p-aminobenzoate, this value was determined to be 2.7.[1] This indicates a moderate level of brain penetration compared to other local anesthetics tested in the same study.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic data for this compound and related compounds from a study in rats.

| Compound | Brain-to-Plasma Partition Coefficient (Kp) |

| Procaine | 1.1 |

| PABA-Et (Benzocaine) | 1.9 |

| Lidocaine | 2.2 |

| PABA-Pr (this compound) | 2.7 |

| PABA-Bu (Butamben) | 3.6 |

| Data from a study of brain uptake of local anesthetics in rats. |

Other critical pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability for this compound have not been found in the reviewed literature.

Clinical Development and Use

Despite being identified as a local anesthetic and antipruritic agent, there is no evidence of this compound having undergone formal, large-scale clinical trials in humans, as per the available public databases. Its use appears to be limited, and it is not a commonly cited local anesthetic in contemporary clinical practice or research.

Conclusion

This compound is a historically recognized local anesthetic whose scientific documentation is largely confined to its initial synthesis in the late 1960s and a limited number of preclinical studies. While its fundamental mechanism of action as a voltage-gated sodium channel blocker is understood in the general context of its chemical class, there is a significant lack of specific quantitative data regarding its potency, selectivity, and full pharmacokinetic profile. Furthermore, the absence of robust clinical trial data makes a comprehensive assessment of its efficacy and safety in humans impossible based on the current public record. For drug development professionals and researchers, this compound may represent a foundational structure from which more potent and selective local anesthetics could be designed, but the compound itself remains largely uncharacterized by modern standards. Further research would be required to fill the substantial gaps in our understanding of this molecule.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Lidocaine

This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Lidocaine, a widely used local anesthetic of the amide type. The information is intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The disposition of a drug in the body is described by its pharmacokinetics, which includes absorption, distribution, metabolism, and excretion.

Absorption

Lidocaine can be administered via various routes, including topical, infiltration, and intravenous injection. The rate and extent of absorption are highly dependent on the site of administration, dosage, and the presence of vasoconstrictors such as epinephrine. The systemic absorption of Lidocaine is influenced by the vascularity of the administration site.

Distribution

Following systemic absorption, Lidocaine is distributed to all tissues, with higher concentrations found in highly perfused organs such as the brain, heart, liver, and kidneys. It readily crosses the blood-brain barrier and the placenta. Lidocaine is approximately 60-80% bound to plasma proteins, primarily alpha-1-acid glycoprotein (AAG).

Metabolism

Lidocaine is extensively metabolized in the liver, with less than 10% of the administered dose excreted unchanged in the urine. The primary metabolic pathway involves N-dealkylation by cytochrome P450 enzymes, mainly CYP1A2 and CYP3A4, to form the active metabolites monoethylglycinexylidide (MEGX) and glycinexylidide (GX). These metabolites have both local anesthetic and antiarrhythmic activities but also contribute to the potential for systemic toxicity.

Excretion

The metabolites and a small fraction of unchanged Lidocaine are excreted by the kidneys. The elimination half-life of Lidocaine is approximately 1.5 to 2 hours in adults. This can be prolonged in patients with hepatic impairment or congestive heart failure.

Table 1: Pharmacokinetic Parameters of Lidocaine

| Parameter | Value |

| Bioavailability | 35% (oral), >90% (topical, mucous membranes) |

| Protein Binding | 60-80% (primarily to alpha-1-acid glycoprotein) |

| Volume of Distribution (Vd) | 1.1 - 2.1 L/kg |

| Metabolism | Hepatic (CYP1A2 and CYP3A4) |

| Elimination Half-life | 1.5 - 2.0 hours |

| Clearance | 9.2 - 10 mL/min/kg |

| Primary Metabolites | Monoethylglycinexylidide (MEGX), Glycinexylidide (GX) |

| Excretion | Renal (<10% as unchanged drug) |

Pharmacodynamics

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body.

Mechanism of Action

Lidocaine is a voltage-gated sodium channel blocker. It reversibly binds to the intracellular portion of the sodium channels in their open and inactivated states, which prevents sodium influx into the neuron. This action blocks the initiation and conduction of nerve impulses, resulting in local anesthesia. The affinity of Lidocaine for the sodium channel is higher in the inactivated state, which contributes to its use-dependent and voltage-dependent blockade.

Caption: Mechanism of action of Lidocaine on a neuron.

Dose-Response Relationship

The anesthetic effect of Lidocaine is dose-dependent. Higher concentrations result in a more rapid onset and longer duration of action. However, higher doses also increase the risk of systemic toxicity.

Table 2: Dose-Response Characteristics of Lidocaine

| Parameter | Description |

| Onset of Action | 2 - 5 minutes (infiltration) |

| Duration of Action | 1 - 2 hours (without epinephrine) |

| Therapeutic Plasma Concentration | 1.5 - 5.0 µg/mL (for antiarrhythmic effects) |

| Toxic Plasma Concentration | > 5.0 µg/mL |

Experimental Protocols

In Vitro Assessment of Sodium Channel Blockade: Patch-Clamp Electrophysiology

This protocol is used to determine the potency and kinetics of Lidocaine's interaction with voltage-gated sodium channels.

-

Cell Culture: Use a cell line stably expressing the desired sodium channel subtype (e.g., Nav1.5 in HEK293 cells).

-

Electrophysiology Setup: Employ a patch-clamp amplifier, a micromanipulator, and an inverted microscope.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Solutions:

-

Internal Solution (Pipette): Contains a high concentration of a non-permeant cation (e.g., CsF) to block potassium channels and a low concentration of chloride.

-

External Solution (Bath): Contains physiological concentrations of ions, including Na+, K+, Ca2+, and Mg2+.

-

-

Whole-Cell Configuration: Achieve a gigaseal between the pipette tip and the cell membrane, followed by rupture of the membrane patch to gain electrical access to the cell interior.

-

Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. A typical protocol involves holding the membrane potential at a hyperpolarized level (e.g., -100 mV), followed by a depolarizing test pulse to various potentials (e.g., -80 mV to +60 mV).

-

Data Acquisition: Record the resulting sodium currents in the absence and presence of varying concentrations of Lidocaine.

-

Data Analysis: Measure the peak inward current at each test potential. Construct a concentration-response curve by plotting the fractional block of the sodium current as a function of Lidocaine concentration. Fit the data to the Hill equation to determine the IC50 value.

Caption: Workflow for patch-clamp electrophysiology experiment.

In Vivo Assessment of Local Anesthetic Efficacy: Rat Sciatic Nerve Block Model

This model evaluates the duration and intensity of the sensory and motor blockade produced by Lidocaine.

-

Animal Preparation: Acclimate male Wistar rats to the testing environment. Anesthetize the rats with an appropriate agent (e.g., isoflurane).

-

Injection: Inject a defined volume of Lidocaine solution (e.g., 0.1 mL of 1% Lidocaine) perineurally to the sciatic nerve.

-

Sensory Blockade Assessment (Hot Plate Test):

-

At predetermined time points post-injection, place the rat on a hot plate maintained at a constant temperature (e.g., 52°C).

-

Measure the latency for the rat to withdraw its paw (paw withdrawal latency, PWL).

-

A significant increase in PWL compared to the contralateral (control) paw indicates a sensory blockade.

-

-

Motor Blockade Assessment (Toe Spreading Reflex):

-

Gently lift the rat and observe the degree of toe spreading in the injected limb.

-

Score the motor function on a scale (e.g., 0 = normal spreading, 1 = partial spreading, 2 = no spreading).

-

-

Data Analysis: Plot the mean PWL and motor function score against time for each treatment group. Calculate the area under the curve (AUC) to quantify the overall anesthetic effect.

Conclusion

Lidocaine remains a cornerstone of local anesthesia due to its rapid onset and intermediate duration of action. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is crucial for its safe and effective clinical use and for the development of new local anesthetic agents. The experimental models described provide a framework for the preclinical evaluation of such compounds.

Risocaine (CAS 94-12-2): A Technical Overview of a Classic Local Anesthetic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risocaine, also known by its chemical name propyl 4-aminobenzoate, is a local anesthetic agent belonging to the ester class of anesthetics. With the CAS number 94-12-2, this compound has been utilized for its nerve-blocking properties, primarily in topical applications to alleviate pain and itching.[1][2] Structurally, it is an ester derived from p-aminobenzoic acid (PABA), a common scaffold for many local anesthetics.[3][4] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical and physical properties, synthesis, mechanism of action, and pharmacological data, with a focus on presenting quantitative information and experimental methodologies where available.

Chemical and Physical Properties

This compound is a white crystalline solid, appearing as prisms when recrystallized.[3] It is very soluble in organic solvents such as benzene, ether, ethanol, and chloroform, but is sparingly soluble in water. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 94-12-2 | |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| IUPAC Name | propyl 4-aminobenzoate | |

| Synonyms | Propesin, Keloform P, Propyl-p-amino benzoate | |

| Melting Point | 75 °C | |

| Boiling Point | 206-208 °C @ 2 Torr | |

| Appearance | White crystalline solid (prisms) | |

| Solubility | Very soluble in benzene, ether, ethanol, chloroform; sparingly soluble in water. |

Synthesis

Experimental Protocol: Synthesis of Isopropyl 4-aminobenzoate (Illustrative)

This protocol for a related compound illustrates the likely synthetic route for this compound.

-

Reaction Setup: In a 100 ml round-bottomed flask, combine 1.0 g of 4-aminobenzoic acid with 20 ml of 2-propanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Quenching and Precipitation: After the reaction is complete, quench the mixture with water. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration and dry the solid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product.

Pharmacology and Mechanism of Action

Mechanism of Action: Sodium Channel Blockade

As a local anesthetic, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials. By blocking nerve impulse transmission, this compound prevents the sensation of pain from reaching the central nervous system.

The unionized form of the local anesthetic is thought to be responsible for penetrating the lipid-rich nerve membrane, while the ionized form is believed to interact with the sodium channel from within the axoplasm.

Pharmacokinetics

Limited pharmacokinetic data is available for this compound. An early study reported a duration of action of 14 minutes for "propesin" (a synonym for this compound) in rabbits. In a study investigating the brain uptake of various p-aminobenzoic acid esters in rats, propyl p-aminobenzoate was found to rapidly disappear from the plasma in a dose-dependent manner. The plasma profiles of these compounds were well-described by a two-compartment model with Michaelis-Menten elimination kinetics.

Biological Activities and In Vivo Studies

The primary biological activity of this compound is local anesthesia. In vivo studies to determine the efficacy of local anesthetics commonly employ models such as the rabbit corneal reflex assay and the guinea pig skin test.

Experimental Protocol: Rabbit Corneal Reflex Assay (General)

-

Animal Model: Healthy rabbits are used for this assay.

-

Application: A solution of the local anesthetic is instilled into the conjunctival sac of one eye, with the other eye serving as a control.

-

Assessment: The corneal reflex is tested periodically by gently touching the cornea with a soft object, such as a cotton wisp.

-

Endpoint: The onset of anesthesia is noted as the time to the loss of the blink reflex, and the duration of action is the time until the reflex returns.

Experimental Protocol: Guinea Pig Intradermal Wheal Assay (General)

-

Animal Model: Guinea pigs are used for this model of infiltration anesthesia.

-

Procedure: The hair on the back of the guinea pig is clipped, and the local anesthetic solution is injected intradermally to raise a wheal.

-

Assessment: The area is then stimulated with a sharp object (e.g., a pinprick) at regular intervals.

-

Endpoint: The duration of anesthesia is determined by the time until the animal resumes a normal flinching response to the stimulus.

Signaling Pathways

Despite mentions in some literature of potential neuroleptic properties or effects on apoptosis and collagen synthesis, extensive searches for primary research did not yield any specific studies or data to substantiate these claims for this compound. Consequently, there is no available information on the modulation of specific signaling pathways by this compound.

Conclusion

This compound is a classic ester-type local anesthetic with a well-understood primary mechanism of action involving the blockade of voltage-gated sodium channels. While its chemical properties and a general synthetic route are established, there is a notable lack of detailed, modern quantitative data on its potency (e.g., IC₅₀ values), specific pharmacokinetic parameters, and in-depth studies on its effects on other biological pathways. The information presented here is based on the available scientific literature and provides a foundation for researchers and drug development professionals. Further investigation would be required to fully characterize the pharmacological profile of this compound according to contemporary standards.

References

- 1. Alteration of skin reactivity to local anesthetic drugs in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isopropyl 4-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

Propyl 4-Aminobenzoate Analogs: A Technical Guide to Structure, Activity, and Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 4-aminobenzoate, also known as risocaine or propylparaben, belongs to the amino ester class of local anesthetics.[1][2] Its chemical backbone, derived from para-aminobenzoic acid (PABA), is a foundational scaffold in the development of many local anesthetic agents ever since the synthesis of procaine in 1905.[3][4] These compounds primarily exert their anesthetic effects by blocking voltage-gated sodium channels in nerve fibers, which inhibits the generation and conduction of nerve impulses and results in a temporary loss of sensation.[5]

The quintessential structure of these anesthetics consists of three key components: a lipophilic aromatic ring (the PABA core), an intermediate ester linkage, and a hydrophilic amine group. This modular structure has invited extensive investigation into structural analogs to optimize potency, duration of action, and safety profiles. This guide provides an in-depth overview of the structural analogs of propyl 4-aminobenzoate, focusing on structure-activity relationships (SAR), quantitative pharmacological data, and detailed experimental protocols for their evaluation.

Structure-Activity Relationships (SAR)

The pharmacological properties of 4-aminobenzoate analogs are highly dependent on the chemical nature of their three core components. Modifications to each part of the molecule can significantly alter its anesthetic and physicochemical properties.

-

The Lipophilic Aromatic Ring: The addition of electron-donating groups, such as methyl (–CH3) or methoxy (–OCH3), to the aromatic ring can increase the anesthetic effect. The position of these substituents is also critical, with ortho- and para-substitutions often yielding the most significant enhancement in activity.

-

The Intermediate Chain: The ester linkage is a critical determinant of the molecule's metabolism. Amino ester anesthetics like propyl 4-aminobenzoate are hydrolyzed in the plasma by pseudocholinesterase, which generally leads to a shorter duration of action compared to amide-based anesthetics like lidocaine.

-

The Hydrophilic Amine: The terminal amine group is crucial for the water solubility and sodium channel binding of the molecule. The nature of this group (primary, secondary, or tertiary) and the attached alkyl chains can influence the molecule's pKa, which in turn affects its onset of action.

Pharmacological Data of Structural Analogs

The following table summarizes key physicochemical and pharmacological data for propyl 4-aminobenzoate and related structural analogs. These compounds are primarily variations of the PABA ester structure, which includes clinically used local anesthetics.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Anesthetic Type | Key Properties |

| Propyl 4-aminobenzoate (this compound) | p-(NH₂)C₆H₄COOCH₂CH₂CH₃ | C₁₀H₁₃NO₂ | 179.22 | Amino Ester | Topical anesthetic and antipruritic. |

| Ethyl 4-aminobenzoate (Benzocaine) | p-(NH₂)C₆H₄COOCH₂CH₃ | C₉H₁₁NO₂ | 165.19 | Amino Ester | Surface anesthetic, low water solubility. |

| Procaine (Novocain) | p-(NH₂)C₆H₄COOCH₂CH₂N(C₂H₅)₂ | C₁₃H₂₀N₂O₂ | 236.31 | Amino Ester | Injectable, rapid onset, short duration, vasodilator. |

| Chloroprocaine | p-(NH₂)C₆H₃(Cl)COOCH₂CH₂N(C₂H₅)₂ | C₁₃H₁₉ClN₂O₂ | 270.75 | Amino Ester | Rapid onset and short duration. |

| Tetracaine | p-(CH₃(CH₂)₃NH)C₆H₄COOCH₂CH₂N(CH₃)₂ | C₁₅H₂₄N₂O₂ | 264.36 | Amino Ester | High potency and long duration. |

| Propan-2-yl 4-aminobenzoate (Isopropyl an.) | p-(NH₂)C₆H₄COOCH(CH₃)₂ | C₁₀H₁₃NO₂ | 179.22 | Amino Ester | Isopropyl analog of propyl 4-aminobenzoate. |

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Local anesthetics, including propyl 4-aminobenzoate and its analogs, function by physically blocking the pore of voltage-gated sodium channels (NaV) on the intracellular side of the nerve membrane. This action prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential. By inhibiting depolarization, the nerve impulse cannot be propagated, leading to a failure to transmit nociceptive signals to the central nervous system. The result is a localized and reversible anesthesia.

Experimental Protocols

Synthesis of Propyl 4-aminobenzoate Analogs

A common method for synthesizing 4-aminobenzoate esters is through Fischer esterification. The general protocol involves the reaction of 4-aminobenzoic acid with the corresponding alcohol in the presence of an acid catalyst.

General Protocol (Example: Procaine Synthesis):

-

Esterification: Para-aminobenzoic acid (PABA) is reacted with diethylaminoethanol.

-

Catalysis: The reaction is typically catalyzed by a strong acid, such as sulfuric acid.

-

Reflux: The mixture is heated under reflux to drive the reaction to completion.

-

Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate) and the product is extracted using an organic solvent (e.g., diethyl ether).

-

Purification: The crude product is purified, often through recrystallization or column chromatography. For injectable forms, the final product is converted to a water-soluble hydrochloride salt.

A more modern approach may utilize microwave-assisted synthesis, which can significantly reduce reaction times. For instance, benzocaine can be quantitatively converted to procaine in as little as 12 minutes using microwave irradiation.

Evaluation of Local Anesthetic Activity

The anesthetic properties of novel analogs are typically evaluated using established in vivo animal models.

Infiltration Anesthesia Model (Guinea Pig or Rat):

-

Animal Preparation: The backs of the animals (e.g., guinea pigs) are shaved.

-

Substance Administration: A solution of the test compound (e.g., 0.5% in 0.5 mL) is injected subcutaneously or intradermally into a specific area on the animal's back. A control group receives saline, and a standard group receives a known anesthetic like lidocaine.

-

Nociceptive Stimulation: At fixed time intervals (e.g., 3, 5, 10, 20, 30 minutes post-injection), the anesthetized site is stimulated. Stimulation can be mechanical (e.g., with a needle) or electrical.

-

Assessment: The animal's reaction to the stimulus (e.g., skin twitching, vocal response) is recorded. The absence of a reaction indicates successful anesthesia.

-

Data Collection: Key parameters are measured, including the onset of anesthesia, the depth or index of anesthesia (e.g., percentage of non-reactions), and the total duration of the anesthetic effect.

Conclusion

The 4-aminobenzoate scaffold remains a cornerstone in the design and development of local anesthetic agents. Through systematic structural modifications of the aromatic ring, intermediate ester linkage, and hydrophilic amine tail, researchers can fine-tune the pharmacological profile of these compounds. The data and protocols presented in this guide offer a framework for the rational design and evaluation of novel propyl 4-aminobenzoate analogs, paving the way for the development of safer and more effective local anesthetics for clinical use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H13NO2 | CID 7174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. From Cocaine to Novocain: The Development of Safer Local Anesthesia | OpenOChem Learn [learn.openochem.org]

- 4. Procaine - Wikipedia [en.wikipedia.org]

- 5. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

Risocaine: A Technical Guide to its Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risocaine, also known as propyl p-aminobenzoate, is a local anesthetic belonging to the ester class of these agents.[1][2] Its therapeutic action is derived from its ability to block nerve impulses, leading to a temporary loss of sensation. This technical guide provides a comprehensive overview of the current toxicological and safety data available for this compound. Due to a notable scarcity of studies specifically focused on this compound, this report also incorporates data from structurally related p-aminobenzoic acid (PABA) esters and outlines standardized experimental protocols to guide future research.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for adverse effects following a single exposure to a substance. For this compound, the available data is limited to a median lethal dose (LD50) value in mice.

Quantitative Acute Toxicity Data

The following table summarizes the reported LD50 value for this compound.

| Species | Route of Administration | LD50 Value | Reference |

| Mouse | Intraperitoneal | 126 mg/kg | [3] |

Table 1: Acute Toxicity of this compound

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

While the specific protocol for the cited LD50 value is not available, a standard approach for determining acute oral toxicity is outlined in the OECD Test Guideline 423 (Acute Toxic Class Method). This method is designed to estimate the LD50 while minimizing the number of animals used.

Experimental Workflow:

-

Animal Selection and Preparation: Healthy, young adult rodents (typically rats, with females being the default) are selected. Animals are acclimatized to laboratory conditions and fasted prior to dosing.

-

Dose Administration: The test substance is administered as a single oral dose via gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on existing information.

-

Stepwise Dosing Procedure:

-

Initially, three animals are dosed at the starting dose.

-

If no mortality occurs, the next higher fixed dose level is administered to another group of three animals.

-

If mortality occurs, the next lower fixed dose level is administered to another group of three animals.

-

This stepwise procedure continues until the dose causing mortality or the highest dose level is reached.

-

-

Observation: Animals are observed for signs of toxicity and mortality shortly after dosing and periodically for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Data Analysis: The LD50 is estimated based on the dose levels at which mortality is and is not observed.

Caption: Workflow for an acute oral toxicity study based on OECD Guideline 423.

Irritation and Sensitization

This compound is classified as a skin and eye irritant.[3] This is a common property among local anesthetics.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

There is no specific data available regarding the sensitization potential of this compound. However, it is known that ester-type local anesthetics can be metabolized to p-aminobenzoic acid (PABA), which is a known allergen in some individuals.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA). There are currently no publicly available studies on the genotoxicity of this compound. To address this data gap, a standard in vitro mutagenicity assay, the bacterial reverse mutation test (Ames test), would be a critical first step.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method for identifying substances that can produce gene mutations.

Experimental Workflow:

-

Strain Selection: Several strains of Salmonella typhimurium and Escherichia coli are used. These strains are specifically designed to detect different types of mutations (e.g., base-pair substitutions, frameshift mutations).

-

Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix), which is typically derived from rat liver. This is to determine if the substance itself or its metabolites are mutagenic.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls.

-

Incubation: The treated bacteria are plated on a minimal agar medium that lacks the amino acid the bacteria require for growth (e.g., histidine for Salmonella).

-

Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation to regain their ability to synthesize the required amino acid will grow and form colonies. The number of revertant colonies is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Carcinogenicity

There are no available studies on the carcinogenic potential of this compound. Long-term carcinogenicity bioassays are typically required for pharmaceutical compounds intended for chronic use.

Experimental Protocol: Carcinogenicity Bioassay (Based on OECD Guideline 451)

A 2-year rodent bioassay is the standard for assessing the carcinogenic potential of a substance.

Experimental Workflow:

-

Animal Selection: Two rodent species (typically rats and mice) of both sexes are used.

-

Dose Selection: A preliminary study is conducted to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause significant toxicity or mortality over a shorter period (e.g., 90 days). The carcinogenicity study typically uses the MTD, a fraction of the MTD (e.g., 1/2 MTD), and a control group.

-

Chronic Exposure: The animals are exposed to the test substance daily for the majority of their lifespan (e.g., 24 months for rats). The route of administration should be relevant to human exposure.

-

In-life Observations: Animals are monitored daily for clinical signs of toxicity and the development of palpable masses. Body weight and food consumption are measured regularly.

-

Terminal Procedures: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die during the study).

-

Histopathology: A comprehensive list of tissues and organs from all animals is examined microscopically by a veterinary pathologist to identify any neoplastic (tumorous) and non-neoplastic lesions.

-

Data Analysis: The incidence of tumors in the treated groups is statistically compared to the control group to determine if there is a compound-related increase in tumors.

Pharmacokinetics and Metabolism

Absorption, Distribution, and Excretion

Studies in rats have shown that ester-type local anesthetics like this compound are rapidly absorbed and disappear from the plasma in a dose-dependent manner.[3] The plasma concentration profiles of these compounds are well-described by a two-compartment model with a Michaelis-Menten type elimination process from the central compartment.

This compound, being a p-aminobenzoic acid propyl ester (PABA-Pr), has been shown to have a brain-to-plasma partition coefficient (Kp) of 2.7 in rats, indicating its ability to cross the blood-brain barrier.

Metabolism

As an ester-type local anesthetic, this compound is expected to be rapidly hydrolyzed by plasma cholinesterases and liver esterases. This metabolic breakdown is a key factor in its relatively short duration of action and systemic toxicity profile compared to amide-type local anesthetics.

The primary metabolic pathway involves the hydrolysis of the ester bond to yield two main metabolites:

-

p-Aminobenzoic acid (PABA)

-

Propanol

Caption: Proposed metabolic pathway of this compound.

These metabolites are then further metabolized and/or excreted. PABA can be acetylated or conjugated with glycine before renal excretion. Propanol is oxidized to propionaldehyde and then to propionic acid, which can enter intermediary metabolism.

Conclusion and Recommendations

The available toxicological data for this compound is limited, with the most definitive information being an acute LD50 value in mice and its classification as a skin and eye irritant. Its pharmacokinetic profile is characterized by rapid hydrolysis, a common feature of ester-type local anesthetics.

Significant data gaps exist, particularly in the areas of genotoxicity and carcinogenicity. To establish a more complete safety profile for this compound, the following studies are recommended:

-